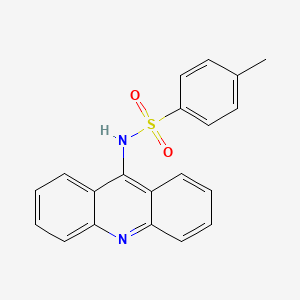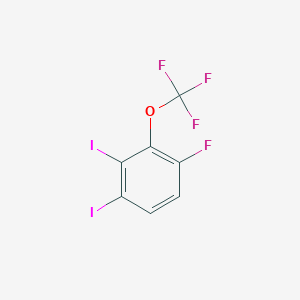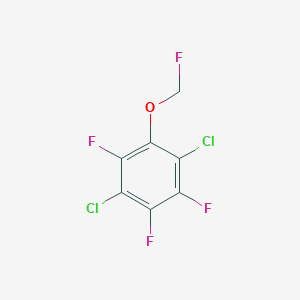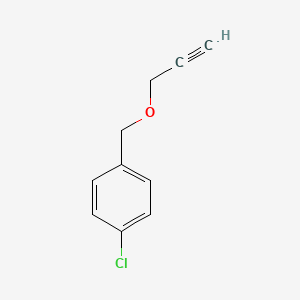
N-(acridin-9-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acridin-9-yl)-4-methylbenzenesulfonamide is a compound that combines the acridine moiety with a sulfonamide group Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acridin-9-yl)-4-methylbenzenesulfonamide typically involves the nucleophilic substitution of hydrogen in the acridine molecule. One common method is the oxidative nucleophilic substitution of hydrogen (SNH) reaction. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands. The reaction mechanism includes the formation of a σH-adduct, followed by its aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(acridin-9-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfur, and organic compounds (quinones, carbocations) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the acridine ring.
Aplicaciones Científicas De Investigación
N-(acridin-9-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(acridin-9-yl)-4-methylbenzenesulfonamide involves its interaction with biological targets. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and inhibiting essential biological processes. This intercalation can lead to the inhibition of enzymes like topoisomerase, which is crucial for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
N-(acridin-9-yl)-N-methylbenzamide: Similar in structure but with a methyl group attached to the nitrogen atom.
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Contains a piperidine ring instead of the sulfonamide group.
Uniqueness
N-(acridin-9-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the acridine and sulfonamide groups, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C20H16N2O2S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-acridin-9-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S/c1-14-10-12-15(13-11-14)25(23,24)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |
Clave InChI |
QLDHSCAIZKDCET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)











